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molecular formula C8H14O3 B8610467 Ethyl 3-cyclopropyl-2-hydroxy-propanoate

Ethyl 3-cyclopropyl-2-hydroxy-propanoate

Cat. No. B8610467
M. Wt: 158.19 g/mol
InChI Key: CTQKNWITPRXDHM-UHFFFAOYSA-N
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Patent
US09434690B2

Procedure details

Under argon and with ice cooling, a solution of 5.4 g (purity 50%, 26.7 mmol) of ethyl oxoacetate in 50 ml of THF was quickly added dropwise to 7.6 g (48 mmol, 1.8 eq.) of bromo(cyclopropylmethyl)magnesium. The reaction mixture was stirred for another 48 h, diluted with ethyl acetate and quenched with water. Celite was added, and the reaction mixture was stirred for 5 min and then filtered. After phase separation, the organic phase was washed once with water, dried (sodium sulphate), filtered and concentrated under reduced pressure. Yield: 2.6 g (60% of theory)
Name
ethyl oxoacetate
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
bromo(cyclopropylmethyl)magnesium
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[CH:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].Br[Mg][CH2:10][CH:11]1[CH2:13][CH2:12]1>C1COCC1.C(OCC)(=O)C>[CH:11]1([CH2:10][CH:2]([OH:1])[C:3]([O:5][CH2:6][CH3:7])=[O:4])[CH2:13][CH2:12]1

Inputs

Step One
Name
ethyl oxoacetate
Quantity
5.4 g
Type
reactant
Smiles
O=CC(=O)OCC
Name
bromo(cyclopropylmethyl)magnesium
Quantity
7.6 g
Type
reactant
Smiles
Br[Mg]CC1CC1
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for another 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with water
ADDITION
Type
ADDITION
Details
Celite was added
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 5 min
Duration
5 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
After phase separation
WASH
Type
WASH
Details
the organic phase was washed once with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulphate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
C1(CC1)CC(C(=O)OCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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